TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE
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Overview
Description
TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE is an organic compound with the molecular formula C15H27NO3. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable epoxide and cyclohexyl derivative. One common method involves the use of tert-butyl carbamate, sodium azide, and ammonium chloride in methanol . The reaction conditions often require cooling to ice-bath temperatures and subsequent stirring at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium azide for azidation, and various acids and bases for catalysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE involves its interaction with molecular targets such as enzymes and proteins. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate ester used in similar applications but lacks the oxirane and cyclohexyl groups.
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: Another carbamate ester with different structural features and applications.
Uniqueness
TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE is unique due to its combination of a carbamate ester, an oxirane ring, and a cyclohexyl group. This unique structure imparts specific reactivity and makes it valuable in various research and industrial applications .
Properties
CAS No. |
103127-57-7 |
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Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[2-cyclohexyl-1-(oxiran-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17) |
InChI Key |
JRMDRWOEBLIOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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